molecular formula C16H23BrClNO6 B4044576 N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate

N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate

Cat. No.: B4044576
M. Wt: 440.7 g/mol
InChI Key: HYESBCIXPZTBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate is a useful research compound. Its molecular formula is C16H23BrClNO6 and its molecular weight is 440.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.03973 g/mol and the complexity rating of the compound is 305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate, due to its complex structure, is likely to be involved in various synthetic and chemical reaction studies. Research in this area focuses on the synthesis of complex molecules that contain halogens (bromo and chloro groups) and oxalate moieties, which are significant in various chemical transformations and pharmaceutical applications. For instance, the synthesis of ethyl 3-bromo-4-oxochromen-2-carboxylate involves bromination and condensation reactions that are foundational in creating reactive intermediates for further chemical synthesis (Bevan & Ellis, 1983).

Analytical Chemistry

In the realm of analytical chemistry, compounds similar to this compound may be used as standards or reagents in the development of analytical methods. This includes the determination of related compounds in biological samples or environmental matrices using techniques such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) (Poklis et al., 2014).

Environmental Studies

Research on the degradation products of benzophenone-3 in chlorinated seawater pools indicates an interest in understanding how complex organic compounds, including those with bromo- and chloro- substituents, interact with environmental factors such as chlorine and bromine. This research is critical for assessing the environmental impact and degradation pathways of synthetic chemicals (Manasfi et al., 2015).

Drug Metabolism and Pharmacokinetics

Studies on the in vivo metabolism of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats reveal the metabolic pathways and potential pharmacokinetic properties of synthetic compounds. This research contributes to a broader understanding of how structurally similar compounds are metabolized in biological systems, which is essential for drug development and toxicological assessments (Kanamori et al., 2002).

Material Science and Organic Synthesis

The synthesis of lithium ω-(m- and p-lithiophenoxy)alkoxides modified with magnesium 2-ethoxyethoxide showcases the utility of complex organic molecules in material science and organic synthesis. Such research is pivotal for the development of new materials and chemical synthesis methodologies (Salteris et al., 1999).

Properties

IUPAC Name

N-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrClNO2.C2H2O4/c1-3-11(2)17-6-7-18-8-9-19-14-5-4-12(16)10-13(14)15;3-1(4)2(5)6/h4-5,10-11,17H,3,6-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYESBCIXPZTBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOCCOC1=C(C=C(C=C1)Cl)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate
Reactant of Route 2
N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate
Reactant of Route 3
N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate
Reactant of Route 4
N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate
Reactant of Route 5
N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate
Reactant of Route 6
N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-2-butanamine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.